molecular formula C8H7BrN2 B1439791 7-Bromo-6-methyl-1H-indazole CAS No. 1257535-45-7

7-Bromo-6-methyl-1H-indazole

Cat. No. B1439791
M. Wt: 211.06 g/mol
InChI Key: YQYJCEGYOVYERM-UHFFFAOYSA-N
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Description

“7-Bromo-6-methyl-1H-indazole” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods. A review of recent advances in the synthesis of indazole derivatives highlights the use of nitrogen-containing heterocycles as important building blocks for many bioactive natural products and commercially available drugs . Another study describes the synthesis of novel 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors for cancer therapy .


Molecular Structure Analysis

The molecular structure of “7-Bromo-6-methyl-1H-indazole” is represented by the InChI code 1S/C8H7BrN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11) . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-6-methyl-1H-indazole” include a molecular weight of 211.06 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Indazole derivatives are pivotal in synthetic organic chemistry, offering versatile intermediates for constructing complex molecules. The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles demonstrates the chemical utility of bromo-methyl-indazole scaffolds for generating diverse bioactive compounds through palladium-catalyzed cross-coupling reactions. These synthetic routes facilitate the exploration of structural analogs with potential therapeutic applications (Cottyn et al., 2007), (Betty et al., 2007).

Biological Activities and Therapeutic Potential

The indazole core is notable for its biological significance, with various derivatives exhibiting a range of pharmacological activities. Research on substituted indazoles has identified compounds with notable α-glucosidase inhibition and antioxidant activity, suggesting potential applications in managing diabetes and oxidative stress-related disorders (Mphahlele et al., 2020). Additionally, indazole derivatives have been evaluated for their antibacterial activities, highlighting the scaffold's role in developing new antimicrobial agents (Brahmeshwari et al., 2014).

Structural Analysis and Material Science

X-ray diffraction and NMR spectroscopy have been employed to elucidate the crystal and molecular structures of biologically active nitroindazoles. These studies provide insights into the intermolecular interactions and electronic properties that underlie the biological activities of indazole derivatives. Such structural analyses are crucial for rational drug design and the development of materials with specific electronic characteristics (Cabildo et al., 2011).

Future Directions

Indazole derivatives, including “7-Bromo-6-methyl-1H-indazole”, continue to attract considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities . Additionally, the exploration of the pharmacological potential of these compounds in various therapeutic areas remains a promising direction for future studies .

properties

IUPAC Name

7-bromo-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYJCEGYOVYERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308484
Record name 7-Bromo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methyl-1H-indazole

CAS RN

1257535-45-7
Record name 7-Bromo-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-45-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-6-methyl-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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